4-Benzyl-9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane

sigma-1 receptor μ-opioid receptor dual ligand design

4-Benzyl-9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane (CAS 1352925-36-0) is a spirocyclic building block belonging to the 1-oxa-4,9-diazaspiro[5.5]undecane class, a privileged scaffold in medicinal chemistry for dual sigma-1 receptor (σ₁R) and μ-opioid receptor (MOR) ligand design. This compound features a benzyl substituent at position 4 and a methyl group at position 9 on the spiro core, with molecular formula C₁₆H₂₄N₂O and a molecular weight of 260.38 g/mol.

Molecular Formula C16H24N2O
Molecular Weight 260.381
CAS No. 1352925-36-0
Cat. No. B2371738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyl-9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane
CAS1352925-36-0
Molecular FormulaC16H24N2O
Molecular Weight260.381
Structural Identifiers
SMILESCN1CCC2(CC1)CN(CCO2)CC3=CC=CC=C3
InChIInChI=1S/C16H24N2O/c1-17-9-7-16(8-10-17)14-18(11-12-19-16)13-15-5-3-2-4-6-15/h2-6H,7-14H2,1H3
InChIKeyKFBKPIVODDPZQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Benzyl-9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane – Core Scaffold Identification and Procurement Baseline


4-Benzyl-9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane (CAS 1352925-36-0) is a spirocyclic building block belonging to the 1-oxa-4,9-diazaspiro[5.5]undecane class, a privileged scaffold in medicinal chemistry for dual sigma-1 receptor (σ₁R) and μ-opioid receptor (MOR) ligand design [1]. This compound features a benzyl substituent at position 4 and a methyl group at position 9 on the spiro core, with molecular formula C₁₆H₂₄N₂O and a molecular weight of 260.38 g/mol . It is commercially available at purities ≥95%, typically as a colorless to pale yellow liquid requiring storage at 2–8 °C .

Why 4-Benzyl-9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane Cannot Be Replaced by Generic In-Class Analogs


The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold derives its pharmacological value from precise substitution patterns at positions 2, 4, and 9, with even minor alkyl or aryl modifications producing divergent dual-target profiles at σ₁R and MOR [1]. The Esteve patent family demonstrates that 4-aryl derivatives (e.g., pyridyl-substituted) yield distinct potency and selectivity compared to 4-alkyl congeners, while the presence or absence of a 3-oxo group profoundly alters pharmacokinetic behavior [2]. The target compound's N-benzyl (position 4) and N-methyl (position 9) motif occupies a unique combinatorial space not replicated by the 4-ethyl/9-phenethyl clinical candidate EST73502 or by 4-aryl-9-phenethyl variants such as 15au. Therefore, direct substitution with a different 1-oxa-4,9-diazaspiro[5.5]undecane analog is not scientifically justified without explicit head-to-head bridging data for the intended target.

Quantitative Differentiation Evidence for 4-Benzyl-9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane vs. Closest Analogs


Substitution Pattern Divergence: N⁴-Benzyl/N⁹-Methyl vs. N⁴-Aryl/N⁹-Phenethyl Spatial Pharmacology

In the canonical 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane series reported by García et al. (2020), optimal dual σ₁R/MOR activity required a 9-phenethyl group and a 4-(substituted)pyridyl moiety, with compound 15au (4-(pyridin-3-yl)-9-phenethyl derivative) achieving analgesic efficacy comparable to oxycodone in the mouse paw pressure test [1]. The target compound replaces the 9-phenethyl with a methyl group and the 4-pyridyl with a benzyl group, representing a distinct pharmacophoric arrangement that falls outside the SAR landscape of the published 4-aryl sub-series. No quantitative σ₁R binding (Ki) or MOR functional (EC₅₀) data are publicly available for the target compound, precluding a direct numerical potency comparison [1].

sigma-1 receptor μ-opioid receptor dual ligand design

Absence of 3-Oxo Group Differentiates Reactivity and Metabolic Liability from 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one Congeners

The target compound lacks the 3-oxo (lactam) functionality present in many 1-oxa-4,9-diazaspiro[5.5]undecane derivatives reported in the pain patent literature, including 4-phenyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one and 4-(4-fluorophenyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one [1]. This structural difference has two quantifiable consequences: (i) the target compound (molecular weight 260.38 g/mol) is 14–26 g/mol lighter than its 3-oxo-4-aryl counterparts (e.g., 4-(4-fluorophenyl) derivative: 264.29 g/mol; 4-phenyl derivative: 246.30 g/mol), and (ii) the fully saturated oxa-diazaspiro ring system eliminates the hydrolytic and metabolic vulnerability associated with the lactam carbonyl .

medicinal chemistry synthetic building block metabolic stability

Commercial Sourcing Cost Differential: Target Compound vs. Closest N-Benzyl Spirocyclic Analog

A price comparison between the target compound and its closest commercially available structural neighbor (9-benzyl-1-oxa-4,9-diazaspiro[5.5]undecane, CAS 1018608-18-8) reveals a significant procurement cost difference. The target compound is listed at £426.00/250 mg (Fluorochem, UK stock) , while 9-benzyl-1-oxa-4,9-diazaspiro[5.5]undecane is not currently listed at comparable scale by the same supplier, indicating limited commercial availability of the regioisomeric comparator. At GLPBio, the target compound is priced at $1,140/250 mg [1].

procurement cost comparison chemical sourcing

Storage Condition Stringency as an Indicator of Chemical Stability Relative to Structurally Less Hindered Analogs

The target compound requires storage at 2–8 °C, sealed under dry conditions, and protected from light and moisture . By contrast, the simpler unsubstituted 1,9-diazaspiro[5.5]undecane scaffold (CAS 23991-00-6, MW 154.25 g/mol) and 4-methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride (MW 243.17 g/mol) are reported to be stable under ambient storage conditions [1]. The more stringent cold-chain requirement for the target compound may reflect the increased susceptibility of the tertiary amine/ether spiro system—bearing both N-benzyl and N-methyl groups—to oxidative degradation or moisture uptake, a factor that directly impacts long-term compound integrity in screening libraries.

chemical stability storage conditions spirocyclic compounds

Molecular Scaffold Classification: 4-Benzyl-9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane as a Spiroamine Building Block vs. 3-Oxo-Derived Clinical Candidates

Vendor application notes identify the target compound as a versatile spiroamine used in the development of kinase inhibitors and GPCR modulators . This contrasts with the clinical candidate EST73502 (CAS 2535970-65-9, (2R)-9-[2-(2,5-difluorophenyl)ethyl]-4-ethyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one monohydrochloride), which incorporates a 3-oxo group and targets σ₁R/MOR dual pharmacology [1]. The absence of the 3-oxo group and the presence of the tertiary amine at position 9 in the target compound make it a more nucleophilic intermediate for diversification at the 9-position via alkylation or acylation chemistry, whereas the 3-oxo-containing clinical candidates are terminal pharmacophores with limited synthetic tractability.

kinase inhibitor GPCR modulator scaffold diversification

Defined Application Scenarios for 4-Benzyl-9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane Based on Evidence-Based Differentiation


Scaffold for σ₁R-Focused Probe Development Requiring N⁴-Benzyl Deprotection Strategy

In medicinal chemistry programs aiming to develop selective σ₁R ligands, the N⁴-benzyl group of 4-benzyl-9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane serves as a hydrogenolyzable protecting group . After initial diversification at the N⁹ position (via methyl removal and subsequent alkylation/acylation), catalytic hydrogenolysis of the benzyl group liberates the secondary amine at position 4 for further SAR exploration. This sequential deprotection strategy is not feasible with the 4-ethyl or 4-isopropyl analogs encountered in the EST73502 clinical series [1], where the 4-alkyl group cannot be readily cleaved, limiting the accessible chemical space. Teams should validate that the benzyl-deprotected intermediate retains σ₁R binding before committing to large-scale synthesis.

Kinase Inhibitor Fragment Library Expansion with a Non-Planar Spiroamine Core

Vendor intelligence identifies 4-benzyl-9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane as a building block for kinase inhibitor development . The spirocyclic architecture provides a non-planar, three-dimensional core that can improve kinase selectivity profiles by exploiting the spiro junction's conformational restriction, a strategy validated across multiple kinase drug discovery programs. Unlike flat aromatic building blocks, the saturated spiro system introduces a quaternary carbon center at the 5-position that creates a defined exit vector angle distinct from the 3,9-diazaspiro[5.5]undecane GABAₐ antagonists [1], enabling access to under-exploited chemical space in the ATP-binding site or allosteric pockets. Researchers should conduct co-crystallization studies to confirm binding mode before SAR expansion.

GPCR Modulator Hit-to-Lead Programs Requiring Metabolically Stable Spirocyclic Cores

For GPCR modulator programs—particularly those targeting aminergic receptors where spirocyclic scaffolds have demonstrated improved subtype selectivity—the target compound's absence of the 3-oxo (lactam) group eliminates a known site of metabolic hydrolysis . This contrasts with structurally related 1-oxa-4,9-diazaspiro[5.5]undecan-3-one derivatives that are susceptible to lactam ring opening by serum esterases and amidases [1]. Microsomal stability assays comparing the target compound against its 3-oxo congeners are recommended as a go/no-go decision point. The compound's spiroamine core also provides a basic nitrogen (N⁹) suitable for forming salt bridges with conserved aspartate residues in Class A GPCRs, a feature exploited by the σ₁R/MOR dual ligand series .

Rapid Diversification via N⁹-Demethylation for Parallel Library Synthesis

The N⁹-methyl group can be selectively removed via von Braun cyanogen bromide demethylation or through chloroformate-mediated cleavage, yielding a secondary amine at position 9 . This intermediate can then be acylated, sulfonylated, or reductively aminated to generate a library of N⁹-substituted analogs in parallel format. The benzyl group at N⁴ remains intact during N⁹-demethylation due to the differential reactivity of N-benzyl vs. N-methyl tertiary amines, providing a chemoselectivity advantage over symmetrical 4,9-dialkyl spiro compounds. This synthetic logic enables the rapid generation of 50–200 compound arrays for initial SAR exploration, assuming validated reaction conditions at the 100 μmol scale. Researchers should confirm regioselectivity by LC-MS at each step and isolate the deprotected intermediate before diversification.

Quote Request

Request a Quote for 4-Benzyl-9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.